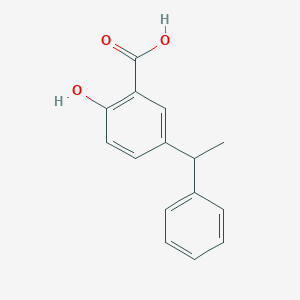

2-hydroxy-5-(1-phenylethyl)benzoic Acid

Description

2-Hydroxy-5-(1-phenylethyl)benzoic acid is a salicylic acid derivative featuring a 1-phenylethyl substituent at the 5-position of the aromatic ring. The 2-hydroxybenzoic acid (salicylic acid) core is known for its pharmacological versatility, and modifications at the 5-position often enhance bioavailability, target specificity, or metabolic stability .

Properties

CAS No. |

114810-60-5 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

2-hydroxy-5-(1-phenylethyl)benzoic acid |

InChI |

InChI=1S/C15H14O3/c1-10(11-5-3-2-4-6-11)12-7-8-14(16)13(9-12)15(17)18/h2-10,16H,1H3,(H,17,18) |

InChI Key |

MSOVRVJXGBFBNF-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(=O)O |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Phenylethyl)salicylic acid typically involves the esterification of salicylic acid with phenylethyl alcohol. A common method employs a catalyst such as zinc triflate (Zn(OTf)2) to facilitate the esterification reaction . The reaction conditions often include heating the reactants in an appropriate solvent under reflux to achieve the desired product.

Industrial Production Methods: Industrial production of 5-(1-Phenylethyl)salicylic acid may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 5-(1-Phenylethyl)salicylic acid undergoes various chemical reactions, including:

Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the phenylethyl group to an ethyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring of the salicylic acid moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

Oxidation: Formation of phenylacetic acid derivatives.

Reduction: Formation of ethyl-substituted salicylic acid.

Substitution: Formation of halogenated or nitrated salicylic acid derivatives.

Scientific Research Applications

Chemistry: 5-(1-Phenylethyl)salicylic acid is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as an anti-inflammatory and antioxidant agent. It has shown promise in modulating immune responses and reducing oxidative stress .

Medicine: The compound’s potential therapeutic applications include its use as an anti-cancer agent. Studies have demonstrated its efficacy in inhibiting the growth of cancer cells and inducing apoptosis .

Industry: In the industrial sector, 5-(1-Phenylethyl)salicylic acid is used in the formulation of pharmaceuticals and cosmetics. Its properties make it suitable for use in topical treatments for skin conditions.

Mechanism of Action

The mechanism of action of 5-(1-Phenylethyl)salicylic acid involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . By blocking COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects. Additionally, it has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 2-hydroxybenzoic acid backbone but differ in substituents at the 5-position, leading to distinct physicochemical properties and biological activities:

2-Hydroxy-5-(1-(2-(pyrazine-2-carbonyl)hydrazono)hexyl)benzoic Acid

- Structure : A 6-carbon alkyl chain terminated by a pyrazinamide-derived hydrazone group at the 5-position.

- Synthesis : Synthesized via Friedel-Crafts acylation of methyl salicylate, followed by hydrolysis and coupling with pyrazine-2-hydrazide (62% yield) .

- Application : Designed to enhance the antimycobacterial activity of pyrazinamide against Mycobacterium tuberculosis. The extended alkyl chain may improve membrane permeability, while the pyrazine moiety retains target affinity .

2-Hydroxy-5-[1-(4-hydroxy-3-phenyl-phenyl)-1-methyl-ethyl]benzoic Acid

- Structure : Features a bulky biphenyl-ethyl substituent with a hydroxyl group.

- Origin: Generated via microbial biotransformation of bisphenol analogs by Cupriavidus basilensis.

2-Hydroxy-5-[2-(4-nitrophenyl)ethylamino]-benzoic Acid

- Structure: Substituted with a nitroaryl-ethylamino group.

- Synthesis: Prepared by reacting 5-aminosalicylic acid with 4-nitrophenylethyl bromide (50% yield).

- Physicochemical Data : Melting point 234–236°C; elemental analysis aligns with formula C₁₅H₁₄N₂O₅ .

2-Hydroxy-5-methylbenzoic Acid

- Structure : Simplest analog with a methyl group at the 5-position.

- Applications : Used in laboratory chemical synthesis and industrial R&D. Safety data (e.g., handling protocols) are well-documented .

2-Hydroxy-5-(2',4'-difluorophenyl)benzoic Acid Derivatives

- Structure : Difluorophenyl group at the 5-position; variable oxycarbonyl substituents.

- Pharmacology : Exhibits anti-inflammatory, analgesic, and expectorant properties. Patent applications highlight formulations for treating respiratory disorders .

2-Hydroxy-5-(1H-pyrrol-1-yl)-benzoic Acid

- Structure : Pyrrole ring linked to the 5-position.

- Commercial Availability : Produced in research to production-scale quantities, indicating utility in drug discovery or material science .

2-Hydroxy-5-(1-piperidinylsulfonyl)benzoic Acid

- Structure : Piperidine-sulfonyl group at the 5-position.

- Molecular Formula: C₁₂H₁₅NO₅S (molar mass 285.32 g/mol).

- Potential Use: Sulfonyl groups often enhance binding to enzymatic targets (e.g., kinases or proteases) .

Comparative Analysis Table

Key Research Findings

- Bioactivity Enhancement: Bulky substituents (e.g., pyrazine-hydrazono in ) improve antitubercular activity compared to simpler analogs like 5-methylsalicylic acid .

- Structural Complexity vs. Yield : Longer synthetic routes (e.g., Friedel-Crafts acylation + coupling) reduce yields (62% in vs. 50% in ), highlighting trade-offs between complexity and efficiency.

- Fluorine Effects : Difluorophenyl derivatives exhibit enhanced metabolic stability and target affinity, a trend observed in NSAID development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.